molecular formula C10H20ClNO B2480077 (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride CAS No. 2228326-06-3

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride

Cat. No.: B2480077
CAS No.: 2228326-06-3
M. Wt: 205.73
InChI Key: LCFIQASUJRFMCF-UHFFFAOYSA-N
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Description

(7-Oxaspiro[45]decan-10-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl It is a spirocyclic amine, which means it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing the reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-oxaspiro[4.5]decan-10-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-7-9-3-6-12-8-10(9)4-1-2-5-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFIQASUJRFMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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